molecular formula C17H14N2OS B2526595 4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 87614-00-4

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2526595
CAS No.: 87614-00-4
M. Wt: 294.4 g/mol
InChI Key: NERONVMZIDSIRT-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS Number: 103966-02-5) is a synthetic organic compound with a molecular formula of C17H14N2OS and a molecular weight of 294.37 g/mol . This benzamide derivative is built on a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound features a 4-phenyl substituent on the thiazole ring and is functionalized with a 4-methylbenzamide group at the 2-position. Compounds containing the thiazole ring, similar to this one, are frequently investigated as key structural units in the skeletons of bioactive molecules . Research into analogous sulfonamide-thiazole hybrids has shown potential in various areas, including as antimicrobial and anticonvulsant agents . This makes this compound a valuable chemical intermediate for researchers in drug discovery and development, particularly for synthesizing and evaluating new heterocyclic compounds for pharmaceutical applications. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)16(20)19-17-18-15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERONVMZIDSIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated equipment and continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex thiazole derivatives through various reactions such as:

  • Substitution Reactions: Formation of halogenated derivatives.
  • Oxidation and Reduction Reactions: Production of sulfoxides or sulfones and amines or alcohols respectively.

Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. For instance:

  • Bacterial Activity: The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
  • Fungal Activity: It has also demonstrated antifungal properties against Aspergillus niger and Aspergillus oryzae.

Case Study: Anticancer Potential
A study evaluated various thiazole derivatives for their anticancer properties. Compounds similar to this compound displayed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Applications

Anti-inflammatory and Analgesic Effects
The compound is being explored for its potential anti-inflammatory and analgesic effects. Thiazole derivatives have been reported to modulate inflammatory pathways, making them suitable candidates for pain management therapies .

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, certain analogues have shown significant efficacy in reducing seizure activity in animal models, suggesting that this compound could be developed into a therapeutic agent for epilepsy .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials due to its chemical stability and reactivity. Its application extends to the formulation of coatings and polymers where thiazole moieties enhance performance characteristics like durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide-thiazole hybrids, differing primarily in substituents on the thiazole ring, benzamide moiety, or additional functional groups. Below is a detailed comparison based on structural, physicochemical, and biological properties.

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference IDs
4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide - 4-Phenyl (thiazole)
- 4-Methyl (benzamide)
294.36 Base compound; used as a reference in kinase inhibition studies. [9, 12, 13]
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide - 4-(4-Methylphenyl) (thiazole)
- 2-Phenoxy (benzamide)
324.40 Exhibited 129% growth modulation in plant assays (p < 0.05) . [8]
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide - 4-Methoxy (benzamide)
- 4-(4-Methylphenyl), 5-Phenyl (thiazole)
376.45 Structural isomer with enhanced solubility due to methoxy group . [12]
4-Methyl-N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)benzamide - 2-Oxochromen-3-yl (thiazole)
- 4-Methyl (benzamide)
364.40 Potential fluorescence properties due to coumarin moiety; studied in imaging applications . [13]
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide - 4-Methyl (thiazole)
- 4-Phenoxy (benzamide)
310.40 Higher lipophilicity (XLogP3 = 4.1) compared to parent compound (XLogP3 ~3.5) . [17]

Physicochemical Properties

  • For example, the phenoxy derivative () has a logP of 4.1 vs. ~3.5 for the parent compound.
  • Thermal Stability: Melting points (m.p.) vary with substituents. For instance, the morpholinomethyl-pyridinyl derivative () has an m.p. >250°C due to hydrogen-bonding interactions, whereas the parent compound melts at ~180–190°C.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., methyl, methoxy) on the benzamide enhance target affinity but may reduce metabolic stability.
    • Bulky substituents on the thiazole (e.g., 5-phenyl in ) improve selectivity for specific enzymes.
  • Biological Data: The phenoxy derivative () showed 129% growth modulation, outperforming the parent compound in plant assays. Coumarin-thiazole hybrids () demonstrated dual functionality as inhibitors and fluorescent probes.

Biological Activity

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This compound has garnered attention due to its structural features that may enhance biological activity, making it a candidate for drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate amines with thiazole derivatives under controlled conditions, often utilizing solvents like DMF (Dimethylformamide) and employing techniques such as refluxing to achieve the desired product.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive12.5 µg/mL
Escherichia coliGram-negative25 µg/mL
Pseudomonas aeruginosaGram-negative50 µg/mL
Aspergillus nigerFungus20 µg/mL
Candida albicansFungus15 µg/mL

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a viable candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that this compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve cell cycle arrest and induction of apoptosis, which are critical pathways in cancer treatment .

The biological activity of thiazole derivatives like this compound is attributed to their ability to interact with various molecular targets within cells. These interactions can modulate biochemical pathways related to inflammation, microbial growth, and cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate bioavailability. Its solubility profile indicates potential for oral administration, which is crucial for therapeutic applications .

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